1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
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Overview
Description
1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with a dioxolane moiety
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves multiple steps. One common synthetic route includes the reaction of a benzyl halide with a tetrahydropyridine derivative under basic conditions. The dioxolane ring is then introduced through a subsequent reaction with a suitable diol and an acid catalyst . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation .
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways. This interaction can lead to changes in neuronal activity and has implications for the treatment of neurological conditions .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine include:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydropyridine ring but lacks the dioxolane moiety, resulting in different chemical properties and biological activities.
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This derivative includes a boronic acid group, which imparts unique reactivity for use in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not found in its analogs.
Properties
CAS No. |
93841-57-7 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-benzyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H21NO2/c1-16(18-11-12-19-16)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-7H,8-13H2,1H3 |
InChI Key |
KUQFLKWSSWDYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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